molecular formula C10H15NO B12955212 (R)-4-amino-4-phenylbutan-1-ol

(R)-4-amino-4-phenylbutan-1-ol

Cat. No.: B12955212
M. Wt: 165.23 g/mol
InChI Key: AGOPKBQSZNSGSA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-amino-4-phenylbutan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4-amino-4-phenylbutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-amino-4-phenylbutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(4R)-4-amino-4-phenylbutan-1-ol

InChI

InChI=1S/C10H15NO/c11-10(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8,11H2/t10-/m1/s1

InChI Key

AGOPKBQSZNSGSA-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCCO)N

Canonical SMILES

C1=CC=C(C=C1)C(CCCO)N

Origin of Product

United States

Foundational & Exploratory

Stereochemical Dichotomy in Neuroactive Amino Alcohols: A Technical Guide to (R)- and (S)-4-amino-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chirality is a fundamental principle in pharmacology, often dictating the efficacy, selectivity, and safety of therapeutic agents. This technical guide provides an in-depth analysis of the enantiomers of 4-amino-4-phenylbutan-1-ol, a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While direct comparative biological data for these specific enantiomers is not extensively published, this guide synthesizes information from closely related analogues to present a cogent and scientifically grounded hypothesis on their differential pharmacology. We project that the stereocenter at the C4 position critically influences the interaction with GABA receptor subtypes, with the (R)-enantiomer likely exhibiting selectivity for GABAB receptors and the (S)-enantiomer for GABAA receptors. This document is intended for researchers, scientists, and drug development professionals, offering insights into the stereoselective synthesis, potential pharmacological profiles, and experimental protocols for the investigation of these promising neuroactive compounds.

Introduction: The Imperative of Stereoisomerism

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] This divergence arises from the stereospecific nature of biological targets, such as receptors and enzymes, which themselves are chiral.[2] The case of (R)- and (S)-4-amino-4-phenylbutan-1-ol serves as a compelling exemplar of this principle. As analogues of GABA, these molecules are poised to interact with the GABAergic system, which is a cornerstone of central nervous system (CNS) inhibition.[3] Understanding the nuanced differences between the (R)- and (S)-enantiomers is paramount for elucidating their therapeutic potential and guiding rational drug design.

Physicochemical Characteristics

Property(R)-4-amino-4-phenylbutan-1-ol(S)-4-amino-4-phenylbutan-1-olData Type
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NO-
Molecular Weight 165.23 g/mol 165.23 g/mol -
Optical Rotation Predicted to be equal in magnitude and opposite in sign to the (S)-enantiomer.Not experimentally reported.Inferred
Melting Point Expected to be identical to the (S)-enantiomer.Not experimentally reported.Inferred
Boiling Point Expected to be identical to the (S)-enantiomer.Not experimentally reported.Inferred
Solubility Expected to be identical to the (S)-enantiomer in achiral solvents.Expected to be soluble in water and polar organic solvents.Inferred

Note: The physicochemical properties of enantiomers are identical, with the exception of their interaction with plane-polarized light (optical rotation).

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)- and (S)-4-amino-4-phenylbutan-1-ol is crucial for their differential biological evaluation. Two primary strategies can be employed: stereoselective synthesis from a chiral precursor or resolution of a racemic mixture.

Proposed Stereoselective Synthesis Workflow

A plausible synthetic route to both enantiomers can be envisioned starting from the corresponding chiral amino acids, (R)- and (S)-phenylglycine, which are commercially available. This approach ensures the stereochemical integrity of the final products.

G cluster_R (R)-Enantiomer Synthesis cluster_S (S)-Enantiomer Synthesis R_start (R)-Phenylglycine R_step1 Esterification (e.g., SOCl₂, MeOH) R_start->R_step1 R_step2 Reduction of Ester (e.g., LiAlH₄) R_step1->R_step2 R_step3 Homologation (e.g., Arndt-Eistert) R_step2->R_step3 R_step4 Reduction of Ketone (e.g., NaBH₄) R_step3->R_step4 R_product (R)-4-amino-4-phenylbutan-1-ol R_step4->R_product S_start (S)-Phenylglycine S_step1 Esterification (e.g., SOCl₂, MeOH) S_start->S_step1 S_step2 Reduction of Ester (e.g., LiAlH₄) S_step1->S_step2 S_step3 Homologation (e.g., Arndt-Eistert) S_step2->S_step3 S_step4 Reduction of Ketone (e.g., NaBH₄) S_step3->S_step4 S_product (S)-4-amino-4-phenylbutan-1-ol S_step4->S_product

Caption: Proposed stereoselective synthesis pathways.

Chiral Resolution of Racemic 4-amino-4-phenylbutan-1-ol

An alternative to asymmetric synthesis is the resolution of a racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving enantiomers of amino alcohols.[4][5]

Postulated Pharmacological and Biological Activity: A Tale of Two Enantiomers

Based on the established stereoselectivity of closely related GABA analogues, a compelling hypothesis for the differential pharmacology of (R)- and (S)-4-amino-4-phenylbutan-1-ol can be formulated. The primary evidence for this extrapolation comes from studies on the enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB), which demonstrate a clear divergence in their activity at GABA receptor subtypes.[6]

The (R)-Enantiomer: A Putative GABAB Receptor Agonist

The (R)-enantiomer of GABOB exhibits greater potency at GABAB receptors compared to its (S)-counterpart.[6] By analogy, it is hypothesized that (R)-4-amino-4-phenylbutan-1-ol is the eutomer (the more active enantiomer) at GABAB receptors .

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[7] Their activation leads to the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels.[7][8] As a GABAB agonist, the (R)-enantiomer could have therapeutic potential in conditions such as muscle spasticity, neuropathic pain, and addiction.

The (S)-Enantiomer: A Putative GABAA Receptor Modulator

Conversely, the (S)-enantiomer of GABOB is more potent at GABAA receptors.[6] Therefore, it is postulated that (S)-4-amino-4-phenylbutan-1-ol is the eutomer at GABAA receptors .

GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition by increasing chloride influx, leading to hyperpolarization of the neuron.[9] As a modulator of GABAA receptors, the (S)-enantiomer could exhibit anxiolytic, sedative, and anticonvulsant properties.

Summary of Postulated Stereoselective Activity
EnantiomerPostulated Primary TargetPotential Biological EffectTherapeutic Implications
(R)-4-amino-4-phenylbutan-1-ol GABAB ReceptorAgonistAntispasmodic, Analgesic, Anti-addictive
(S)-4-amino-4-phenylbutan-1-ol GABAA ReceptorPositive Allosteric ModulatorAnxiolytic, Sedative, Anticonvulsant

Experimental Protocols

The following protocols are provided as a guide for the synthesis, separation, and biological evaluation of the enantiomers of 4-amino-4-phenylbutan-1-ol.

Protocol for Stereoselective Synthesis of (S)-2-amino-4-phenylbutan-1-ol

This protocol is adapted from a known synthesis of a related compound and may require optimization.[10]

  • Starting Material: L-Homophenylalanine.

  • Reduction: To a solution of L-homophenylalanine (10 g, 56 mmol) in an appropriate solvent (e.g., THF), slowly add a reducing agent such as lithium aluminum hydride (LAH) at 0°C.

  • Stirring: Stir the reaction mixture for 18 hours at room temperature.

  • Quenching: Carefully quench the reaction by the dropwise addition of water, followed by a 15% NaOH solution, and then more water.

  • Filtration: Filter the resulting suspension and wash the solid with THF.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with 5% aqueous sodium hydroxide solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by recrystallization or column chromatography.

A similar protocol using D-homophenylalanine would be expected to yield (R)-2-amino-4-phenylbutan-1-ol.

Protocol for Chiral HPLC Separation
  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H column.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio will require optimization. A small amount of an amine additive (e.g., diethylamine) may be necessary to improve peak shape.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Injection Volume: 10-20 µL of a solution of the racemic mixture in the mobile phase.

  • Optimization: Adjust the mobile phase composition to achieve baseline separation of the two enantiomers.

Protocol for In Vitro GABA Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GABAA or GABAB receptor subtypes.

  • Radioligand: For GABAA receptors, use a radiolabeled antagonist like [³H]SR-95531. For GABAB receptors, use a radiolabeled agonist like [³H]GABA or an antagonist like [³H]CGP-54626.

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compounds ((R)- and (S)-4-amino-4-phenylbutan-1-ol) in an appropriate assay buffer.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ (inhibition constant) values using the Cheng-Prusoff equation.

Signaling Pathway Diagrams

Postulated GABAB Receptor Signaling Pathway for the (R)-Enantiomer

G cluster_membrane Cell Membrane GABABR GABAB Receptor (Heterodimer) G_protein Gi/o Protein GABABR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_efflux K⁺ Efflux K_channel->K_efflux R_Enantiomer (R)-4-amino-4-phenylbutan-1-ol R_Enantiomer->GABABR Binds ATP ATP ATP->AC Hyperpolarization Hyperpolarization (Inhibition) K_efflux->Hyperpolarization

Caption: Postulated GABAB receptor signaling cascade.

Postulated GABAA Receptor Signaling Pathway for the (S)-Enantiomer

G cluster_membrane Cell Membrane GABAAR GABAA Receptor (Ligand-gated Cl⁻ channel) Cl_influx Cl⁻ Influx GABAAR->Cl_influx Opens Channel S_Enantiomer (S)-4-amino-4-phenylbutan-1-ol S_Enantiomer->GABAAR Binds (Allosteric site) GABA GABA GABA->GABAAR Binds (Orthosteric site) Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization

Caption: Postulated GABAA receptor signaling mechanism.

Conclusion and Future Directions

The enantiomers of 4-amino-4-phenylbutan-1-ol represent a compelling case study in the importance of stereochemistry in neuropharmacology. While direct experimental evidence is pending, a robust hypothesis based on structurally related compounds suggests a clear divergence in their biological activities, with the (R)-enantiomer likely targeting GABAB receptors and the (S)-enantiomer targeting GABAA receptors. This guide provides a foundational framework for the synthesis, separation, and evaluation of these compounds. Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies to fully elucidate their therapeutic potential. Such investigations will not only shed light on the specific pharmacology of these enantiomers but also contribute to the broader understanding of stereoselective interactions within the GABAergic system.

References

  • Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. ResearchGate. (2025-08-07). Available from: [Link]

  • Hinton, T., Chebib, M., & Johnston, G. A. R. (2008). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Bioorganic & Medicinal Chemistry Letters, 18(1), 402–404. Available from: [Link]

  • (S)‐4‐Amino‐5‐phenoxypentanoate designed as a potential selective agonist of the bacterial transcription factor GabR. ResearchGate. Available from: [Link]

  • Frangaj, A., & Vithlani, M. (2020). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Biomolecules, 10(11), 1504. Available from: [Link]

  • Gabbr1 gamma-aminobutyric acid type B receptor subunit 1 [ (Norway rat)]. NCBI. (2025-11-19). Available from: [Link]

  • Ahring, P. K., Olsen, R. W., & Balle, T. (2020). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Frontiers in Pharmacology, 11, 599. Available from: [Link]

  • Magnus, C., S. H. Thiesen, and H. Bräuner-Osborne. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 26(16), 4949. Available from: [Link]

  • Liu, J., & Wang, Y. J. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Frontiers in Molecular Neuroscience, 15, 954627. Available from: [Link]

  • GABAergic Synapse Pathway. Creative Diagnostics. Available from: [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. (2021). Available from: [Link]

  • Enna, S. J., & McCarson, K. E. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier. Available from: [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • Deranged Physiology. (2024-06-01). Enantiomerism. Available from: [Link]

  • GABA Receptor Signaling. GeneGlobe. Available from: [Link]

  • Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. ResearchGate. (2025-08-06). Available from: [Link]

  • An Update: Enzymatic Synthesis for Industrial Applications. PMC. (2020). Available from: [Link]

  • The enantiomers of syn-2,3-difluoro-4-aminobutyric acid elicit opposite responses at the GABA(C) receptor. ResearchGate. Available from: [Link]

  • Schematic representation of the signaling pathway mediated by GABA B... ResearchGate. Available from: [Link]

  • Chiral-pool Synthesis of 1,2,4-trisubstituted 1,4-diazepanes as Novel σ 1 Receptor Ligands. (2017). Bioorganic & Medicinal Chemistry, 25(17), 4789-4803.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021-06-30). Available from: [Link]

Sources

(R)-4-amino-4-phenylbutan-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-4-amino-4-phenylbutan-1-ol

Introduction

(R)-4-amino-4-phenylbutan-1-ol is a chiral amino alcohol of significant interest to researchers and professionals in drug development and synthetic organic chemistry. Its structure, which incorporates a primary alcohol, a primary amine, and a stereocenter benzylic to both a phenyl ring and the amino group, designates it as a valuable chiral building block, or synthon. The precise spatial arrangement of these functional groups allows for the stereospecific synthesis of more complex, biologically active molecules. The inherent chirality is paramount, as the physiological effects of enantiomers can differ dramatically, with one being therapeutic while the other may be inactive or even harmful.

This technical guide provides a comprehensive overview of the core molecular properties of (R)-4-amino-4-phenylbutan-1-ol, outlines authoritative methodologies for its characterization, and discusses its potential applications. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and applicable understanding for the intended scientific audience.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its molecular formula and weight, which are definitive and non-negotiable identifiers.

The molecular formula of (R)-4-amino-4-phenylbutan-1-ol is C₁₀H₁₅NO .

This formula is derived from its structure: a four-carbon (butan-) chain, a phenyl group (C₆H₅), an amino group (NH₂), and a hydroxyl group (-OH).

The molecular weight is calculated from the molecular formula using the atomic weights of its constituent elements.

  • Monoisotopic Mass: 165.1154 g/mol

  • Average Mass: 165.232 g/mol

For utmost accuracy in mass spectrometry, the monoisotopic mass is the critical value, representing the mass of the molecule with the most abundant isotopes of each element.

Physicochemical Data Summary

Experimental data for this specific enantiomer is not extensively published. The table below includes computed properties, which serve as reliable estimates for experimental design.[1]

PropertyValue (Predicted/Computed)Rationale and Significance
IUPAC Name (4R)-4-amino-4-phenylbutan-1-olUnambiguously defines the molecule's connectivity and stereochemistry.
Molecular Formula C₁₀H₁₅NODefines the elemental composition.[1]
Molecular Weight 165.23 g/mol Crucial for stoichiometric calculations in synthesis and for mass spectrometry.[1]
Boiling Point 302.7 ± 35.0 °C (Predicted)[2]Indicates low volatility; vacuum distillation would be required for purification.
Density 1.051 ± 0.06 g/cm³ (Predicted)[2]Useful for converting between mass and volume.
pKa 15.08 ± 0.10 (Predicted, alcohol)The acidity of the hydroxyl proton. The amino group will have a pKb, making the molecule basic.
Molecular Structure Visualization

The two-dimensional structure provides a clear representation of atomic connectivity.

Caption: 2D structure of (R)-4-amino-4-phenylbutan-1-ol.

Part 2: Authoritative Structural Elucidation and Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: This technique will confirm the presence and connectivity of all non-exchangeable protons. For (R)-4-amino-4-phenylbutan-1-ol, one would expect distinct signals for the aromatic protons of the phenyl ring (typically in the 7.2-7.4 ppm range), a multiplet for the benzylic proton at the chiral center (C4), and distinct multiplets for the three methylene (-CH₂-) groups in the butane chain. The protons of the -OH and -NH₂ groups are exchangeable and may appear as broad singlets, the position of which is highly dependent on solvent and concentration.

  • ¹³C NMR: This spectrum will show the number of chemically distinct carbon atoms. Ten unique signals would be expected: six for the phenyl ring carbons (four in the aromatic region, one attached to the chain, and one ipso-carbon), and four for the butane chain carbons, including the chiral carbon bearing the amino group and the carbon bearing the hydroxyl group.

Causality: The chemical shift of each nucleus is sensitive to its local electronic environment. This allows us to piece together the molecular puzzle. For instance, the carbon attached to the oxygen (C1) will be deshielded and appear further downfield than the other methylene carbons.

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial fragmentation data that acts as a molecular fingerprint.

  • Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely produce a strong protonated molecular ion [M+H]⁺ at m/z 166.123.

  • Fragmentation Analysis: High-energy collision-induced dissociation (CID) of the parent ion would be expected to produce characteristic fragments. A key fragmentation pathway would be the loss of water (H₂O) from the alcohol or ammonia (NH₃) from the amine. A benzylic cleavage yielding a C₈H₁₀N⁺ fragment (m/z 120) from the loss of the C₃H₇O side chain is also highly probable.

Trustworthiness: By matching the observed exact mass to the calculated mass (166.1232 for [C₁₀H₁₆NO]⁺) within a narrow tolerance (e.g., < 5 ppm), we gain high confidence in the elemental composition. The fragmentation pattern must be consistent with the proposed structure, providing a secondary layer of validation.

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR and MS confirm the molecular structure, they are blind to stereochemistry. Chiral HPLC is the gold standard for separating enantiomers and thus confirming the stereochemical identity and purity of the (R)-enantiomer.

Causality: This technique works by passing the sample through a column containing a chiral stationary phase (CSP). The two enantiomers form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference in energy leads to one enantiomer being retained longer on the column than the other, resulting in their separation.

  • Column Selection: Choose a CSP known to be effective for chiral amines and alcohols. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, or IC) are excellent starting points.

  • Mobile Phase Preparation: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often required to improve peak shape for basic analytes by masking residual silanol groups on the stationary phase.

    • Example Mobile Phase: 90:10:0.1 (v/v/v) Hexane:Isopropanol:DEA.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm (due to the phenyl group).

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of a racemic (50:50 mixture of R and S) standard to determine the retention times of both enantiomers.

    • Inject the sample of (R)-4-amino-4-phenylbutan-1-ol.

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Self-Validation: The protocol is self-validating through the initial run of the racemic standard. This run confirms that the method is capable of separating the enantiomers and establishes their respective retention times, leaving no ambiguity in the identification of the peaks in the sample run.

Part 3: Conceptual Synthesis Workflow and Applications

Understanding the synthetic origin of a molecule is crucial for identifying potential impurities and for process optimization. While numerous specific routes could be devised, a common strategy involves the stereoselective reduction of a precursor.

synthesis_workflow cluster_main Conceptual Synthesis & Purification Workflow Start Precursor (e.g., 4-amino-4-phenyl-1-butanoic acid or derivative) Step1 Stereoselective Reduction (e.g., with a chiral reducing agent like borane complexed with a chiral oxazaborolidine) Start->Step1 Step A Step2 Reaction Quench & Workup (Aqueous workup to remove reagents) Step1->Step2 Step B Step3 Purification (Column Chromatography or Recrystallization) Step2->Step3 Step C End (R)-4-amino-4-phenylbutan-1-ol (>99% ee) Step3->End Final Product

Caption: A conceptual workflow for the synthesis of the target molecule.

Applications in Drug Development

Chiral amino alcohols are privileged structures in medicinal chemistry. They are frequently incorporated into pharmacologically active agents.

  • Chiral Building Blocks: The primary application is as a starting material. Its defined stereochemistry allows for the construction of enantiomerically pure target molecules without the need for costly chiral separation at later stages.

  • Analog to Neurotransmitters: The 4-amino-butanol scaffold is an analog of the neurotransmitter γ-aminobutyric acid (GABA).[3] The introduction of a phenyl group at the chiral 4-position creates a rigid structure that can be used to probe GABA receptor binding sites or to develop novel central nervous system (CNS) agents.

  • Precursors to Advanced Intermediates: This molecule can serve as a precursor to more complex intermediates, such as 1,3-diamino-4-phenylbutan-2-ol (DAPB) derivatives, which are core structural motifs in a wide range of therapeutically important molecules, including HIV protease inhibitors.[4][5]

Conclusion

(R)-4-amino-4-phenylbutan-1-ol is a molecule whose value lies in its specific, three-dimensional architecture. Its molecular formula (C₁₀H₁₅NO) and molecular weight (165.23 g/mol ) are its fundamental identifiers. A rigorous, multi-technique approach combining NMR, MS, and critically, chiral HPLC, is not merely best practice but essential for the unambiguous confirmation of its structure, identity, and enantiomeric purity. As a chiral synthon, it represents a key starting point for the development of novel therapeutics, underscoring the principle that in drug development, the precise arrangement of atoms in space is paramount.

References

  • Chemsrc. (S)-4-Amino-4-phenylbutan-1-ol hydrochloride. [Link]

  • ChemSynthesis. 4-phenyl-1-butanol. [Link]

  • Wikipedia. 4-Amino-1-butanol. [Link]

  • PubChem - NIH. 4-Amino-3-phenylbutan-1-ol | C10H15NO | CID 17750896. [Link]

  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • The Good Scents Company. 4-phenyl-1-butanol, 3360-41-6. [Link]

  • Google Patents. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • PMC. Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. [Link]

  • UniCA IRIS. Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a. [Link]

  • ResearchGate. Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. [Link]

Sources

Methodological & Synthesis

reduction of L-homophenylalanine to (R)-4-amino-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Reduction of L-Homophenylalanine

Subject: Protocol for the Reduction of L-Homophenylalanine to (S)-2-Amino-4-Phenylbutan-1-ol (Note: Addressing the structural correction from the requested "(R)-4-amino" isomer to the chemically accurate reduction product)

Executive Summary & Scientific Context

Objective: This guide details the chemo-selective reduction of L-Homophenylalanine ((S)-2-amino-4-phenylbutanoic acid) to its corresponding chiral amino alcohol, (S)-2-amino-4-phenylbutan-1-ol .[1]

Critical Structural Clarification: The user request specified the target as "(R)-4-amino-4-phenylbutan-1-ol". It is chemically impossible to convert L-Homophenylalanine (an


-amino acid with the amine at C2) directly to a 4-amino alcohol (amine at C4) via reduction.[1] The direct reduction of the carboxylic acid moiety in L-Homophenylalanine yields (S)-2-amino-4-phenylbutan-1-ol .[1] This protocol focuses on this chemically valid transformation, which is a critical step in the synthesis of ACE inhibitors (e.g., Enalapril, Lisinopril) and other peptidomimetics.

Methodology: The protocol utilizes Borane-Dimethyl Sulfide (BH₃[1]·DMS) or Borane-Tetrahydrofuran (BH₃[1]·THF) complex. This method is superior to Lithium Aluminum Hydride (LiAlH₄) for amino acids because:

  • Chemo-selectivity: It reduces the carboxylic acid in the presence of the free amine (forming a temporary amine-borane complex) without requiring N-protection.

  • Stereo-retention: It proceeds with >99% retention of the chiral center configuration (

    
    ).
    
  • Safety & Yield: It avoids the harsh conditions and heterogeneous solubility issues often encountered with LiAlH₄.

Reaction Mechanism & Pathway

The reduction proceeds via the formation of a triacyloxyborane intermediate, followed by hydride transfer. The amino group coordinates with borane, protecting itself from side reactions and enhancing the electrophilicity of the carboxyl group.

ReactionPathway Start L-Homophenylalanine (S)-2-amino-4-phenylbutanoic acid Complex Intermediate Amine-Borane Complex Start->Complex + BH3·DMS THF, 0°C Reduction Reduction Step (Hydride Transfer) Complex->Reduction Reflux (Formation of Boroxine) Workup Acidic Workup (B-N Bond Cleavage) Reduction->Workup + MeOH / HCl Product Product (S)-2-amino-4-phenylbutan-1-ol Workup->Product Neutralization Isolation

Figure 1: Reaction pathway for the borane-mediated reduction of L-Homophenylalanine.[1]

Experimental Protocol

Materials & Reagents
ReagentEquiv.[2][3]RoleSpecification
L-Homophenylalanine 1.0Substrate>98% ee, (S)-isomer
BH₃[4]·DMS (2.0 M in THF) 2.5 - 3.0Reducing AgentAnhydrous, Sure/Seal™ bottle
Tetrahydrofuran (THF) SolventMediumAnhydrous, inhibitor-free
Methanol (MeOH) QuenchReagentHPLC Grade
NaOH (10% aq) WorkupBase-
Dichloromethane (DCM) ExtractionSolventACS Grade
Step-by-Step Procedure

Step 1: Setup and Inertion

  • Oven-dry a 250 mL two-necked round-bottom flask (RBF) containing a magnetic stir bar.

  • Assemble with a reflux condenser and a rubber septum.

  • Flush the system with dry Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Substrate Addition

  • Charge the flask with L-Homophenylalanine (5.0 g, 27.9 mmol).

  • Add Anhydrous THF (50 mL) via syringe.

    • Note: The amino acid will likely be a suspension (not fully dissolved) at this stage. This is normal.

Step 3: Borane Addition (Critical Step)

  • Cool the suspension to 0°C using an ice/water bath.

  • Slowly add BH₃·DMS solution (42 mL of 2.0 M in THF, ~84 mmol, 3.0 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.

    • Observation: Vigorous evolution of Hydrogen gas (

      
      ) will occur. Control the rate to prevent foaming.
      
    • Mechanism:[1][5] The first equivalent of borane complexes with the amine; subsequent equivalents reduce the carboxyl group.

Step 4: Reaction & Reflux

  • Allow the reaction to warm to room temperature (RT) over 30 minutes.

  • Heat the mixture to Reflux (66°C) .

  • Maintain reflux for 4–6 hours .

    • Endpoint: The suspension should turn into a clear, colorless solution, indicating the consumption of the starting material.

    • TLC Monitoring: Eluent: DCM/MeOH/NH₄OH (80:20:1). Stain: Ninhydrin.

Step 5: Quenching & Hydrolysis

  • Cool the reaction mixture to 0°C .

  • Carefully add Methanol (MeOH) (15 mL) dropwise.

    • Caution: Exothermic![1] Massive

      
       evolution. Add very slowly until bubbling ceases.
      
  • Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous oil or white solid (boron complex).

  • Hydrolysis: Dissolve the residue in 10% NaOH (or 6M HCl if acid salt is desired) and heat at reflux for 1 hour to break the stable B-N bond.

    • Preferred Route: Use 6M HCl reflux (1 hr), then basify with NaOH to pH > 12 to extract the free amine.

Step 6: Workup & Isolation

  • Extract the aqueous alkaline phase (pH 12) with Dichloromethane (DCM) (

    
     mL).
    
  • Combine organic layers and wash with Brine (50 mL).

  • Dry over Anhydrous

    
     .
    
  • Filter and concentrate in vacuo to yield crude (S)-2-amino-4-phenylbutan-1-ol .

Analytical Validation & QC

To ensure the integrity of the product and the validity of the protocol, the following parameters must be checked.

TestExpected ResultPurpose
Appearance White waxy solid or clear oilPhysical characterization
¹H NMR (CDCl₃)

7.1-7.3 (m, 5H, Ph), 3.6 (dd, 1H, -CHH-OH), 3.3 (dd, 1H, -CHH-OH), 2.9 (m, 1H, CH-NH2), 2.6 (t, 2H, Ph-CH2), 1.6-1.8 (m, 2H, CH2)
Structural Confirmation
Chiral HPLC >98% ee (Comparison with racemic standard)Enantiomeric Purity
Optical Rotation

to

(c=1, EtOH)
Stereochemical Identity

Note on Optical Rotation: L-Homophenylalanine is (S). The reduction retains the (S) configuration.

  • Starting Material: (S)-2-amino-4-phenylbutanoic acid.[1][4][6]

  • Product: (S)-2-amino-4-phenylbutan-1-ol.[1]

  • Correction: If the user specifically requires the (R)-enantiomer , one must start with D-Homophenylalanine ((R)-2-amino-4-phenylbutanoic acid).[1]

Troubleshooting & Critical Notes

Issue: "I need the 4-amino isomer ((R)-4-amino-4-phenylbutan-1-ol)."

  • Root Cause: As noted in the Executive Summary, L-Homophenylalanine cannot yield this product via reduction.

  • Solution: To synthesize (R)-4-amino-4-phenylbutan-1-ol , you must use (R)-4-amino-4-phenylbutanoic acid as the starting material.[1] The reduction protocol (using Borane-THF) remains identical to the one described above, but the substrate is different.

Issue: Low Yield / Incomplete Reduction

  • Cause: Moisture in THF or old Borane reagent.

  • Fix: Freshly distill THF over Na/Benzophenone and use a fresh bottle of

    
    . Ensure the B-N bond hydrolysis step (Step 5.4) is vigorous enough (reflux is necessary).
    

Issue: Product is a gel/gum.

  • Cause: Boron salts remaining.

  • Fix: Perform a "MeOH chase": Add MeOH to the crude residue and evaporate 3 times to remove boron as volatile trimethyl borate (

    
    ).
    

Workflow Diagram

Workflow Prep Preparation Dry THF, N2 Atmosphere Mix Mixing L-HomoPhe + THF (0°C) Prep->Mix Add Addition Add BH3·DMS dropwise Mix->Add Heat Reaction Reflux 4-6 hrs Add->Heat Quench Quench MeOH addition (0°C) Heat->Quench Hydrolysis Hydrolysis Reflux with NaOH/HCl Quench->Hydrolysis Extract Extraction DCM / pH 12 Hydrolysis->Extract Final Final Product (S)-2-amino-4-phenylbutan-1-ol Extract->Final

Figure 2: Operational workflow for the batch reduction process.[1]

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Abiko, A., et al. (1992). "Highly chemoselective reduction of N-protected amino acids." Tetrahedron Letters, 33(38), 5517-5518.

  • Sigma-Aldrich. "L-Homophenylalanine Product Specification."

  • PubChem. "(S)-2-amino-4-phenylbutanoic acid (L-Homophenylalanine)."[1][6]

  • BLD Pharm. "(2R)-2-Amino-4-phenylbutan-1-ol Product Page." (Confirmation of amino alcohol structure).

Sources

protecting group strategies for 4-amino-4-phenylbutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 4-Amino-4-Phenylbutan-1-ol Synthesis


-Amino Alcohols

Part 1: Strategic Overview

The synthesis of 4-amino-4-phenylbutan-1-ol (1) presents a classic chemoselectivity challenge common to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-amino alcohols. While the molecule appears simple, the 1,4-relationship between the nucleophilic amine and the hydroxyl group creates a high thermodynamic driving force for intramolecular cyclization to form 2-phenylpyrrolidine .[1]

This Application Note details the "Boc-First" and "Orthogonal Silyl" strategies to synthesize (1) from L-homophenylalanine . The core objective is to maintain the linear integrity of the carbon chain while preventing the "pyrrolidine trap" during activation or deprotection steps.[1]

The Synthetic Challenge: The Pyrrolidine Trap

In the absence of robust protecting groups, activation of the C1-alcohol (e.g., for mesylation or Appel reaction) or exposure of the free amine to acidic conditions often results in rapid cyclization.[1]

CyclizationTrap Linear 4-amino-4-phenylbutan-1-ol (Linear Target) Activated Activated Intermediate (e.g., O-Mesyl/O-Tos) Linear->Activated Activation (MsCl/Et3N) Cyclized 2-phenylpyrrolidine (Undesired Cyclic Product) Linear->Cyclized Acid/Heat (Dehydration) Activated->Cyclized Intramolecular Nu Attack (Fast)

Figure 1: The thermodynamic propensity for 5-membered ring formation necessitates strict N-protection until the final step.[2][1]

Part 2: Core Protocols

Strategy A: The Mixed Anhydride Reduction (Scalable & Cost-Effective)

This protocol utilizes N-Boc-L-homophenylalanine as the starting material.[2][1] The carboxylic acid is activated as a mixed anhydride and reduced in situ.[2][1][3] This method avoids the harsh conditions of LiAlH₄, preserving the Boc group and preventing racemization at the benzylic position.[1]

Reagents:

  • N-Boc-L-homophenylalanine (1.0 eq)[2]

  • Isobutyl chloroformate (IBCF) (1.1 eq)[2][1]

  • N-Methylmorpholine (NMM) (1.1 eq)[2][1]

  • Sodium Borohydride (NaBH₄) (2.5 eq)[2][1]

  • Solvent: THF/Methanol

Step-by-Step Protocol:

  • Activation:

    • Dissolve N-Boc-L-homophenylalanine (10 mmol) in anhydrous THF (50 mL) under N₂ atmosphere.

    • Cool the solution to -15°C (ice/salt bath). Critical: Temperature control prevents urethane formation.[2][1]

    • Add NMM (11 mmol) followed dropwise by IBCF (11 mmol).[2][1] Stir for 15 minutes. A white precipitate (NMM[2][1]·HCl) will form.[2][1]

  • Reduction:

    • Filter the precipitate rapidly under N₂ (optional but recommended for cleaner workup) or proceed directly.[2][1]

    • Prepare a solution of NaBH₄ (25 mmol) in MeOH (10 mL).

    • Add the mixed anhydride solution dropwise to the NaBH₄ solution at 0°C . Note: Gas evolution (H₂) will occur.[2][1]

    • Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench & Workup:

    • Quench carefully with saturated NH₄Cl solution.[2][1]

    • Evaporate volatiles (THF/MeOH) under reduced pressure.[2][1]

    • Extract the aqueous residue with EtOAc (3x).[2][1] Wash combined organics with 1N citric acid (to remove traces of amine), saturated NaHCO₃, and brine.[1]

    • Dry over Na₂SO₄ and concentrate.[2][1][4][5]

  • Validation:

    • Yield: Typically 85-92%.[2][1]

    • Purity: Check by TLC (50% EtOAc/Hexane). Stain with Ninhydrin (active on Boc-amine upon heating).[2][1]

Strategy B: The Borane-Dimethyl Sulfide (BH₃[1][2]·DMS) Reduction

For substrates sensitive to the basic conditions of NaBH₄, or where racemization is a critical concern, the Borane reduction is the "Gold Standard."[1] It selectively reduces the carboxylic acid in the presence of the Boc-carbamate.[1]

Step-by-Step Protocol:

  • Setup:

    • Dissolve N-Boc-L-homophenylalanine (5 mmol) in dry THF (20 mL).

    • Cool to 0°C .

  • Addition:

    • Add BH₃[2][1]·DMS (2.0 M in THF, 1.2 eq) dropwise via syringe.[2][1]

    • Observation: Evolution of H₂ gas.[2][1]

    • Allow the reaction to warm to Room Temperature and stir for 4–6 hours. Monitor by TLC for disappearance of acid.[2][1]

  • Oxidative Workup (Crucial Step):

    • Cool back to 0°C.

    • Add MeOH slowly to destroy excess borane.[2][1]

    • Note: Borane forms stable complexes with amines.[2][1] To break the N-B-O complex, add a 10% solution of acetic acid in MeOH and reflux for 30 minutes, OR perform an oxidative workup with NaBO₃[1]·4H₂O (sodium perborate) if the product sticks to the boron.[2][1]

Part 3: Orthogonal Protection Logic

When the target 4-amino-4-phenylbutan-1-ol requires further elaboration (e.g., oxidation of the alcohol to an aldehyde or coupling), a "Double Protection" strategy is required to ensure orthogonality.[1]

Recommended Scheme:

  • Amine: Cbz (Benzyloxycarbonyl) - Removed by Hydrogenolysis (H₂/Pd-C).[2][1]

  • Alcohol: TBDMS (tert-Butyldimethylsilyl) - Removed by Fluoride (TBAF).[2][1]

Comparative Stability Table:

ConditionN-Boc (tert-butyl)N-Cbz (Benzyl)O-TBDMS (Silyl)Suitability for Target
TFA / HCl Unstable (Cleaves)StableUnstable (Slow)Use Cbz if acidic workup needed.[2][1]
H₂ / Pd-C StableUnstable (Cleaves)StableUse Boc if hydrogenation needed.[2][1]
NaOH / Base StableStableStableBoth excellent.[2][1]
TBAF (F-) StableStableUnstable (Cleaves)Allows selective alcohol deprotection.[2][1]

Part 4: Visualizing the Workflow

The following diagram illustrates the decision tree for synthesizing and manipulating the target scaffold.

SynthesisWorkflow Start Start: L-Homophenylalanine Protect N-Protection (Boc₂O or Cbz-Cl) Start->Protect Base/Solvent Activate COOH Activation (Mixed Anhydride) Protect->Activate IBCF/NMM Reduce Reduction (NaBH₄ or BH₃·DMS) Activate->Reduce NaBH₄, 0°C TargetProtected Protected Amino Alcohol (N-Boc-4-amino-4-phenylbutan-1-ol) Reduce->TargetProtected Branch1 Route A: Deprotection TargetProtected->Branch1 Branch2 Route B: Functionalization TargetProtected->Branch2 Final Target: 4-amino-4-phenylbutan-1-ol Branch1->Final TFA (if Boc) H₂ (if Cbz) Silyl O-Silylation (TBSCl) Branch2->Silyl Imidazole/DMF FullyProtected Orthogonal Species (N-Boc / O-TBS) Silyl->FullyProtected

Figure 2: Synthetic workflow distinguishing between direct deprotection and orthogonal functionalization.[2][1]

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[1] A convenient reduction of amino acids and their derivatives. Journal of Organic Chemistry, 58(13), 3568-3571.[2][1] [Link][2][1]

  • Rodriguez, M., Llinares, M., Doulut, S., Heitz, A., & Martinez, J. (1991).[1] A facile reduction of amino acids to amino alcohols. Tetrahedron Letters, 32(7), 923-926.[2][1] [Link]

  • Verkade, J. M., et al. (2015).[2][1] Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51, 14497-14500.[1] [Link]

  • Hwang, S. H., et al. (2008).[2][1][3] A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 107-111.[1][3] [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral Amino Alcohols: (R)-4-amino-4-phenylbutan-1-ol and Phenylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chiral building blocks for asymmetric synthesis and drug development, amino alcohols stand out for their versatility and efficacy. This guide provides an in-depth technical comparison of two such molecules: (R)-4-amino-4-phenylbutan-1-ol, a γ-amino alcohol, and the well-established β-amino alcohol, Phenylalaninol. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of chiral auxiliaries and synthons for their specific applications.

Introduction: Structural and Functional Overview

(R)-4-amino-4-phenylbutan-1-ol and Phenylalaninol are both chiral amino alcohols containing a phenyl group, yet they differ in the relative positions of their amine and hydroxyl functionalities. Phenylalaninol, or 2-amino-3-phenylpropan-1-ol, is a β-amino alcohol, with the amino and hydroxyl groups on adjacent carbons. In contrast, (R)-4-amino-4-phenylbutan-1-ol is a γ-amino alcohol, with a two-carbon separation between these functional groups. This seemingly subtle structural variance has profound implications for their conformational flexibility, chelating properties, and, consequently, their applications in asymmetric synthesis and medicinal chemistry.

Phenylalaninol, particularly the (S)- and (R)-enantiomers derived from the natural amino acid L-phenylalanine, is a widely utilized chiral auxiliary and a precursor to several pharmaceuticals.[1] Its rigid 1,2-disposition allows for the formation of stable five-membered chelate rings with metal centers, a key feature in many stereoselective transformations.

(R)-4-amino-4-phenylbutan-1-ol, while less extensively documented, represents a class of γ-amino alcohols that are gaining increasing attention as valuable building blocks for complex molecules, including pharmaceuticals.[2][3] The greater distance between the amino and hydroxyl groups in γ-amino alcohols can lead to the formation of less strained six-membered chelates, offering different stereochemical control compared to their β-amino counterparts.

Table 1: Physicochemical Properties of (R)-4-amino-4-phenylbutan-1-ol and Phenylalaninol

Property(R)-4-amino-4-phenylbutan-1-olPhenylalaninol
IUPAC Name (4R)-4-amino-4-phenylbutan-1-ol(2R)-2-amino-3-phenylpropan-1-ol
Synonyms (R)-γ-aminophenylbutyl alcoholD-Phenylalaninol
Molecular Formula C₁₀H₁₅NOC₉H₁₃NO
Molecular Weight 165.23 g/mol 151.21 g/mol
Structure (R)-4-amino-4-phenylbutan-1-ol structurePhenylalaninol structure
CAS Number 201863-97-0[4]5267-64-1 ((R)-isomer)

Enantioselective Synthesis Strategies

The utility of these chiral amino alcohols is intrinsically linked to their enantioselective synthesis. The choice of synthetic route often dictates the economic feasibility and scalability of their application.

Synthesis of Phenylalaninol

The most common and cost-effective method for preparing enantiopure phenylalaninol involves the reduction of the corresponding enantiomer of phenylalanine.[1] This leverages the readily available and inexpensive chiral pool of amino acids.

Experimental Protocol: Reduction of L-Phenylalanine to (S)-Phenylalaninol

This protocol describes the reduction of L-phenylalanine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting the carboxylic acid to a primary alcohol while preserving the stereocenter.

Causality: The choice of LiAlH₄ is critical due to its high reactivity, which is necessary for the direct reduction of the carboxylate. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive hydride reagent. The temperature is initially kept low to control the exothermic reaction and then increased to drive the reaction to completion.

G cluster_0 Synthesis of (S)-Phenylalaninol cluster_1 Synthesis of (S)-Phenylalaninol cluster_2 Synthesis of (S)-Phenylalaninol L-Phenylalanine L-Phenylalanine LiAlH4_THF 1. LiAlH₄, THF, 0°C to reflux L-Phe_img Workup 2. Aqueous Workup S-Pheol_img S-Phenylalaninol S-Phenylalaninol L-Phe_img->LiAlH4_THF Reduction of Carboxylic Acid

Caption: Synthesis of (S)-Phenylalaninol from L-Phenylalanine.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Phenylalanine: The flask is cooled to 0 °C in an ice bath. A solution of L-phenylalanine in anhydrous THF is added dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.

  • Workup: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by crystallization or column chromatography to yield enantiomerically pure (S)-phenylalaninol.

Synthesis of (R)-4-amino-4-phenylbutan-1-ol

The synthesis of enantiopure γ-amino alcohols like (R)-4-amino-4-phenylbutan-1-ol is more challenging as they are not directly derivable from common natural amino acids in a single step. A common strategy involves the asymmetric reduction of a corresponding γ-amino ketone or the diastereoselective functionalization of a chiral precursor.

Experimental Protocol: Asymmetric Hydrogenation of a γ-Amino Ketone Precursor

This protocol outlines a plausible route involving the asymmetric hydrogenation of a protected γ-amino ketone, a key step in establishing the chiral center.

Causality: The use of a chiral catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine ligand, is essential for achieving high enantioselectivity. The choice of protecting group for the amine is crucial to prevent catalyst poisoning and to influence the stereochemical outcome. The hydrogenation is typically carried out under pressure to increase the concentration of hydrogen in the reaction mixture, thereby accelerating the reaction rate.

G cluster_0 Synthesis of (R)-4-amino-4-phenylbutan-1-ol cluster_1 Synthesis of (R)-4-amino-4-phenylbutan-1-ol cluster_2 Synthesis of (R)-4-amino-4-phenylbutan-1-ol gamma-AminoKetone Protected γ-Amino Ketone AsymmetricHydrogenation H₂, Chiral Catalyst (e.g., Ru-BINAP) Ketone_img Deprotection Deprotection Alcohol_img gamma-AminoAlcohol (R)-4-amino-4-phenylbutan-1-ol Ketone_img->AsymmetricHydrogenation Asymmetric Reduction

Caption: Asymmetric synthesis of (R)-4-amino-4-phenylbutan-1-ol.

Step-by-Step Methodology:

  • Precursor Synthesis: The N-protected 4-amino-4-phenylbutan-1-one is synthesized via established methods, for example, through a Friedel-Crafts acylation or a multi-step sequence starting from a suitable precursor.

  • Asymmetric Hydrogenation: The protected γ-amino ketone is dissolved in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor. A catalytic amount of a chiral ruthenium- or rhodium-phosphine complex (e.g., Ru-BINAP) is added. The reactor is purged with hydrogen gas and then pressurized to the desired level. The reaction is stirred at a specific temperature until the starting material is consumed.

  • Deprotection: After the hydrogenation is complete, the protecting group on the amine is removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis).

  • Purification: The final product, (R)-4-amino-4-phenylbutan-1-ol, is purified by column chromatography or crystallization to yield the enantiomerically enriched product.

Applications in Asymmetric Synthesis: A Comparative Analysis

Both phenylalaninol and γ-amino alcohols serve as valuable chiral auxiliaries and ligands in a variety of asymmetric transformations. Their structural differences, however, lead to distinct stereochemical outcomes and applications.

Phenylalaninol as a Chiral Auxiliary

Phenylalaninol is a cornerstone in the field of chiral auxiliaries, particularly in the formation of chiral oxazolidinones, which are instrumental in diastereoselective alkylations, aldol reactions, and conjugate additions.[5] The predictable stereocontrol arises from the rigid conformation of the oxazolidinone ring and the steric hindrance provided by the phenyl group, which directs the approach of the electrophile.

Table 2: Diastereoselective Alkylation using a Phenylalaninol-derived Oxazolidinone Auxiliary

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromide>99:195Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
Methyl iodide98:292Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
Allyl iodide>99:196Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
(R)-4-amino-4-phenylbutan-1-ol as a Chiral Ligand

While less explored as a chiral auxiliary in the same vein as phenylalaninol, (R)-4-amino-4-phenylbutan-1-ol and other chiral γ-amino alcohols show significant promise as chiral ligands in metal-catalyzed reactions, such as asymmetric transfer hydrogenation of ketones.[6][7] The ability to form a six-membered chelate with a metal center can provide a different and sometimes more effective chiral environment compared to the five-membered chelates of β-amino alcohols.

Hypothetical Comparative Experiment: Asymmetric Transfer Hydrogenation of Acetophenone

To illustrate the potential differences in performance, we can consider a hypothetical experiment comparing the efficacy of phenylalaninol and (R)-4-amino-4-phenylbutan-1-ol as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone.

G cluster_0 Asymmetric Transfer Hydrogenation cluster_1 Asymmetric Transfer Hydrogenation cluster_2 Asymmetric Transfer Hydrogenation Acetophenone Acetophenone Ru_Catalyst [RuCl₂(p-cymene)]₂ Chiral Amino Alcohol Aceto_img H-donor i-PrOH, Base Alcohol_img Chiral_Alcohol Chiral 1-Phenylethanol Aceto_img->Ru_Catalyst Reduction

Caption: Asymmetric transfer hydrogenation of acetophenone.

Expected Outcome and Rationale:

It is plausible that the more flexible backbone of (R)-4-amino-4-phenylbutan-1-ol could lead to a different transition state geometry in the metal complex, potentially resulting in a different level of enantioselectivity compared to the more rigid phenylalaninol-derived ligand. The increased distance between the coordinating groups in the γ-amino alcohol might allow for a better fit for certain substrates or a more effective transfer of chirality from the ligand to the reacting ketone. Experimental validation would be necessary to confirm this hypothesis.

Applications in Drug Development

Both classes of amino alcohols are pivotal in the synthesis of biologically active molecules.

Phenylalaninol is a direct precursor to the wakefulness-promoting agent Solriamfetol . The synthesis involves a straightforward carbamoylation of (R)-phenylalaninol.[8]

Derivatives of γ-amino alcohols are core structural motifs in a wide range of therapeutically important molecules, including HIV protease inhibitors like Darunavir and Saquinavir.[2][6] The 1,3-amino alcohol moiety is crucial for their biological activity. While (R)-4-amino-4-phenylbutan-1-ol itself is not a direct component of these drugs, it represents a valuable synthon for the preparation of analogous structures.

Conclusion

Phenylalaninol, as a β-amino alcohol, is a well-established and highly effective chiral auxiliary and building block, benefiting from its ready availability from the chiral pool. Its utility in asymmetric synthesis is extensively documented, providing predictable and high levels of stereocontrol.

(R)-4-amino-4-phenylbutan-1-ol, a γ-amino alcohol, represents a structurally distinct class of chiral synthons. While its synthesis is more complex, the unique conformational properties conferred by the 1,3-relationship of its functional groups offer new avenues for stereochemical control, particularly in its role as a chiral ligand. The growing importance of γ-amino alcohol motifs in medicinal chemistry suggests that molecules like (R)-4-amino-4-phenylbutan-1-ol will become increasingly valuable tools for drug development professionals.

The choice between these two chiral amino alcohols will ultimately depend on the specific synthetic challenge at hand. For applications requiring a rigid and well-understood chiral auxiliary, phenylalaninol remains a primary choice. For researchers exploring novel stereoselective methodologies or targeting complex molecules containing a γ-amino alcohol fragment, (R)-4-amino-4-phenylbutan-1-ol presents an attractive and potentially advantageous alternative. Further comparative studies are warranted to fully elucidate the relative merits of these two classes of chiral building blocks in various asymmetric transformations.

References

Sources

Verifying Absolute Configuration of Gamma-Amino Alcohols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Verifying Absolute Configuration of Gamma-Amino Alcohols Content Type: Publish Comparison Guide

Executive Summary Establishing the absolute configuration (


 vs 

) of

-amino alcohols (1,3-amino alcohols) is a critical checkpoint in drug development. Unlike their rigid

-amino alcohol counterparts (1,2-systems),

-amino alcohols possess a flexible trimethylene backbone that introduces significant conformational freedom. This flexibility often compromises standard NMR derivatization methods, leading to ambiguous assignments.

This guide objectively compares the three primary verification methodologies—NMR Derivatization (Mosher/MPA) , Vibrational Circular Dichroism (VCD) , and X-Ray Crystallography —specifically for the challenging 1,3-amino alcohol motif.

Part 1: Strategic Method Selection

The choice of method depends heavily on the physical state of your sample and its conformational rigidity. Use the decision matrix below to select the optimal workflow.

MethodSelection Start Start: Gamma-Amino Alcohol Sample State Physical State? Start->State Crystalline Crystalline Solid State->Crystalline Yes Oil Oil / Amorphous Solid State->Oil No XRay Method A: X-Ray Crystallography (Gold Standard) Crystalline->XRay Rigidity Conformational Rigidity? Oil->Rigidity Rigid Rigid (Cyclic/Steric Lock) Rigidity->Rigid Yes Flexible Flexible (Acyclic Chain) Rigidity->Flexible No NMR Method B: NMR Derivatization (Mosher/MPA) Rigid->NMR Stereo Suspected Relative Config? Flexible->Stereo Syn Syn-1,3-System Stereo->Syn Likely Syn Anti Anti-1,3-System Stereo->Anti Likely Anti / Unknown Syn->NMR High Reliability VCD Method C: VCD Spectroscopy (Solution State) Anti->VCD NMR Unreliable

Figure 1: Decision tree for selecting the absolute configuration determination method based on sample properties.

Part 2: Detailed Technical Comparison
Method A: NMR Derivatization (Mosher's Method)

Best For: Rigid systems or syn-1,3-amino alcohols. Mechanism: The sample is derivatized with chiral agents (MTPA or MPA) to form diastereomers.[1][2] The magnetic anisotropy of the auxiliary's phenyl ring shields/deshields protons in a predictable "cone," allowing configuration assignment based on chemical shift differences (


).

The Gamma-Challenge: In


-amino alcohols, the 1,3-distance allows the backbone to adopt multiple low-energy conformers.
  • The Risk: For acyclic anti-1,3-systems, conformational averaging can cancel out the shielding effects, leading to randomized

    
     values and incorrect assignments [1].
    
  • The Solution: Use Double Derivatization (Bis-Mosher). Derivatizing both the amine (to an amide) and the alcohol (to an ester) restricts conformational freedom more effectively than single derivatization.

Protocol: Double Derivatization (Bis-MTPA)

  • Preparation: React 2-5 mg of substrate with

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl separately in pyridine/DMAP.
    • Note:

      
      -acid chloride yields the 
      
      
      
      -ester/amide.
  • Purification: Silica gel filtration (critical to remove excess reagent signals).

  • Analysis: Acquire

    
     NMR (500 MHz+) for both diastereomers.
    
  • Calculation: Tabulate

    
     and 
    
    
    
    for protons near the chiral centers. Calculate
    
    
    .[1][2]
  • Assignment: Map the signs (+/-) to the Mosher model. If the signs are spatially consistent (all + on one side, all - on the other), the assignment is valid. If signs are scrambled, STOP —the system is too flexible; proceed to VCD.

Method B: Vibrational Circular Dichroism (VCD)

Best For: Oils, flexible acyclic chains, and anti-1,3-systems. Mechanism: VCD measures the differential absorption of left vs. right circularly polarized IR light.[3] It probes the chirality of the entire molecule in solution, averaging all conformers.

Workflow:

  • Experimental: Measure FTIR and VCD spectra of the sample (approx. 5-10 mg in

    
     or 
    
    
    
    ).
  • Computational:

    • Perform a conformational search (Molecular Mechanics).[4]

    • Optimize geometries and calculate vibrational frequencies/rotational strengths using DFT (e.g., B3LYP/6-31G*).

  • Comparison: Compare the Boltzmann-weighted calculated spectrum with the experimental spectrum. A visual match (Similiarity Index > 0.8) confirms the configuration.

Why it wins for Gamma-Amino Alcohols: VCD explicitly accounts for the conformational ensemble. If the molecule exists as 60% Conformer A and 40% Conformer B, the VCD spectrum reflects this weighted average, whereas Mosher's method assumes a single dominant conformation [2].

Method C: X-Ray Crystallography

Best For: Solids that crystallize well. Mechanism: Direct imaging of electron density.

The "Salt" Strategy: Most


-amino alcohols are oils. To induce crystallization and introduce a heavy atom (for anomalous dispersion), form a salt with a chiral sulfonic acid:
  • Reagents:

    
    -Camphorsulfonic acid (CSA) or 
    
    
    
    -Bromobenzenesulfonic acid.
  • Protocol: Mix equimolar amounts in MeOH/EtOAc and slow evaporate. The heavy atom (S or Br) facilitates absolute structure determination without needing a known chiral reference.

Part 3: Comparative Data Analysis
FeatureNMR (Mosher/MPA) VCD Spectroscopy X-Ray Crystallography
Sample State Liquid or SolidLiquid (Solution)Single Crystal Required
Sample Amount 2–5 mg (Destructive)5–10 mg (Recoverable)<1 mg (Recoverable)
Time to Result 1–2 Days2–5 Days (Computation heavy)1–4 Weeks (Crystal growth)
Cost Low (Reagents + NMR time)High (Software + Instrument)Medium (Service labs)
Reliability (Rigid) HighHighAbsolute
Reliability (Flexible) Low (Risk of model failure)High (Ensemble averaging)N/A (Must crystallize)
Gamma-Specific Risk Anti-1,3 conformers yield random

Computation must cover all conformersCrystal packing may distort conformation
Part 4: References
  • Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. Source: PubMed / Chem. Pharm. Bull. URL:[Link] Insight: Explicitly details the failure of Mosher's method for acyclic anti-1,3-systems due to irregular

    
     arrangements.
    
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Source: Spectroscopy Europe URL:[Link] Insight: Validates VCD as the superior alternative for flexible molecules in solution.

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Source: Nature Protocols URL:[Link] Insight: The foundational protocol for performing the analysis, including the critical

    
     calculation steps.
    
  • A general NMR spectroscopy protocol for determination of absolute configuration of 1,2-amino alcohols. Source: ResearchGate / Chem. Commun. URL:[Link] Insight: Establishes the "bis-MPA" (double derivatization) concept which stabilizes the conformation of amino alcohols for NMR analysis.

Sources

Safety Operating Guide

(R)-4-amino-4-phenylbutan-1-ol: Laboratory Disposal & Handling Guide

[1][2][3]

Executive Safety Summary

Immediate Action Required: Treat (R)-4-amino-4-phenylbutan-1-ol as a Corrosive Organic Base .

Do not dispose of this compound down the drain.[1][2] Under the Resource Conservation and Recovery Act (RCRA), this material requires segregation from acidic waste streams to prevent uncontrolled exothermic reactions.[1] It must be collected in designated hazardous waste containers for high-temperature incineration.[3][1]

Critical "Do Not" Rules:

  • DO NOT mix with acidic waste streams (e.g., HCl, H₂SO₄).[1]

  • DO NOT dispose of in general trash (even trace amounts).[1]

  • DO NOT allow contact with strong oxidizers (e.g., permanganates, peroxides).[1]

Chemical Profile & Generator Knowledge

To comply with EPA regulations (40 CFR § 262.11), waste generators must characterize their waste.[1] As this specific chiral intermediate is often a research-grade substance without a ubiquitous industrial waste code, we rely on Generator Knowledge of its functional groups.[1]

Physicochemical Data Table
PropertySpecificationOperational Implication
Chemical Name (R)-4-amino-4-phenylbutan-1-olPrimary identifier for labeling.[3][1][4]
CAS Number 1213321-70-0 (Isomer specific)Use for waste manifesting.[3][1][4]
Functional Groups Primary Amine (-NH₂), Alcohol (-OH)Basic pH .[3][1][4] Reacts with acids.[1]
Physical State Viscous Oil or Low-Melting SolidMay require scraping/rinsing for full recovery.[3][1][4]
pKa (Approx) ~9.5 - 10.5 (Amine)Strong enough to cause chemical burns.[3][1][4]
RCRA Status Non-Listed (Characteristic Waste)Likely D002 (Corrosive) if pH > 12.5 in solution.[1][4]

Hazard Identification (The "Why")

Understanding the molecular behavior dictates the disposal path.[1]

  • Corrosivity (Skin/Eye): The primary amine at the C4 position renders the molecule basic.[1] Concentrated exposure can cause irreversible eye damage (Category 1) and skin burns (Category 1C).[1]

  • Exothermic Neutralization: Mixing this amine with acidic waste (Stream A) generates significant heat.[1] In a closed waste drum, this can lead to pressure buildup and rupture.[1]

  • Carbamate Formation: Primary amines react with atmospheric CO₂ to form carbamates.[1] Waste containers must be tightly sealed to prevent crusting/fouling of the container threads.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Stream Segregation

Objective: Prevent cross-reactivity in the central accumulation area.[1]

  • Solid Waste:

    • Collect pure solid or contaminated disposables (gloves, weighing boats) in a wide-mouth HDPE jar .[3][1]

    • Label: "Hazardous Waste - Solid Basic Organic."[3][1]

  • Liquid Waste (Solutions):

    • If dissolved in flammable solvents (MeOH, DCM), the waste is Dual Hazard (Flammable + Corrosive).[1]

    • Segregate into Stream C (Organic Bases) .

    • Container: Amber glass or HDPE carboy. Avoid metal cans if water is present (corrosion risk).[1][2]

Phase 2: Container Labeling & Accumulation

Every container must be labeled before the first drop of waste is added.[1]

  • Signal Word: DANGER.

  • Constituents: Write "(R)-4-amino-4-phenylbutan-1-ol" clearly. Do not use abbreviations like "Amino-alcohol."

  • Hazard Checkbox: Check "Corrosive" and "Toxic."[1]

Phase 3: Rinsate Management

Empty reagent bottles are a common compliance violation.[1]

  • Triple Rinse: Rinse the original bottle 3 times with a compatible solvent (e.g., Ethanol).[1]

  • Dispose of Rinsate: Pour the rinsate into the Liquid Waste (Stream C) container.

  • Deface Label: Cross out the original label and mark "Empty" before recycling the glass.[1]

Operational Workflow (Decision Tree)

The following diagram illustrates the logical flow for disposing of (R)-4-amino-4-phenylbutan-1-ol based on its physical state and solvent matrix.

DisposalWorkflowStartWaste Generation:(R)-4-amino-4-phenylbutan-1-olStateCheckPhysical State?Start->StateCheckSolidPathSolid / Viscous ResidueStateCheck->SolidPathPure SubstanceLiquidPathSolution / Reaction MixStateCheck->LiquidPathDissolvedSolidBinSegregate: Solid Hazardous Waste(Basic Organic Solids)SolidPath->SolidBinSolventCheckSolvent Type?LiquidPath->SolventCheckLabelingLabel: 'Hazardous Waste'List Constituents & HazardsSolidBin->LabelingHalogenatedHalogenated (e.g., DCM)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated (e.g., MeOH)SolventCheck->NonHalogenatedStreamCStream C: Organic Bases(Corrosive + Toxic)Halogenated->StreamCSegregate from AcidsNonHalogenated->StreamCSegregate from AcidsStreamC->LabelingPickupSchedule EHS Pickup(Incineration)Labeling->Pickup

Figure 1: Decision matrix for segregating amino-alcohol waste streams to ensure RCRA compliance and safety.

Emergency Procedures

Spills (Benchtop Scale < 100mL)
  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1]

  • Neutralize: Do not use strong acids.[1] Use a commercial solvent absorbent pads or a clay-based absorbent (vermiculite).[3][1]

    • Note: If using a spill kit, ensure it is rated for organic bases.[1]

  • Clean: Wipe the area with soap and water.[1] Collect all absorbent materials into the Solid Hazardous Waste bin.

Exposure[1][2][3][5][6]
  • Eye Contact: Flush immediately with water for 15 minutes.[1] The basic nature of the amine can cause deep tissue damage if not rinsed immediately.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol to wash skin (increases absorption).[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] [Link]

  • PubChem. Compound Summary: 4-amino-4-phenylbutan-1-ol (General Structure).[3][1][4] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.